Bikalm
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Imidazopyridines are thought to interact with the same GABA receptor/chloride channel complex as the benzodiazepines by high affinity with the "central-type" benzodiazepine receptors. Like the benzodiazepine hypnotic drugs, zolpidem appears to potentiate GABAergic transmission, thus increasing the frequency of chloride channel opening, resulting in the inhibition of neuronal excitation. Zolpidem appears to cause only sedation, but is devoid of significant myorelaxant, anxiolytic, & anticonvulsant activity. It also appears to be free of monoaminergic & histaminergic activity. Benzodiazepines exert both their clinical & side effects through nonselective interaction with a family of benzodiazepine recognition sites on neuronal membranes. One of these sites, the so-called benzodiazepine or omega site, appears to mediate sedation, whereas other sites may mediate anticonvulsant anxiolytic & other effects. Zolpidem appears to be relatively selective for the omega site. /Salt not specified/ Mutagenesis: Zolpidem did not have mutagenic activity in several tests including the Ames test, genotoxicity in mouse lymphoma cells in vitro, chromosomal aberrations in cultured human lymphocytes, unscheduled DNA synthesis in rat hepatocytes in vitro, and the micronucleus test in mice. /Salt not specified/ ... Whereas in the recommended dose range zolpidem almost exclusively binds to the alpha(1) subunit of the GABA(A) receptor associated with sleep promotion, in higher doses it also binds the alpha(2), alpha(3) & alpha(5) subunits typically targeted by benzodiazepines & associated with anxiolytic effects. ... /Salt not specified/ |
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CAS No. |
103188-50-7 |
Molecular Formula |
C23H27N3O7 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
NYVVVBWEVRSKIU-LREBCSMRSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
melting_point |
196 °C /Zolpidem/ |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Solubility in water (20 °C): 23 mg/ml |
Synonyms |
Ambien Amsic Bikalm Dalparan Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)- N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate SL 80.0750 SL 800750 23 N SL-800750-23-N Stilnoct Stilnox zodormdura Zoldem Zolirin Zolpi Lich Zolpi-Lich zolpidem Zolpidem 1A Pharma Zolpidem AbZ Zolpidem Hemitartrate zolpidem tartrate Zolpimist Zolpinox |
Origin of Product |
United States |
Molecular Pharmacology and Target Interaction Research of Zolpidem
GABAA Receptor Subunit Selectivity Investigations
Research into the subunit selectivity of zolpidem has revealed a preferential binding profile, particularly for receptors containing the alpha-1 subunit. This selectivity contributes significantly to its therapeutic effects.
Alpha-1 Subunit Binding Affinity Studies
Numerous studies have consistently shown that zolpidem exhibits high binding affinity for GABAA receptors containing the alpha-1 (α1) subunit nih.govdrugbank.comdrugbank.comnih.govresearchgate.nettandfonline.com. When tested on recombinant receptors, zolpidem has demonstrated high potency at α1-GABAA receptors, with reported Ki values around 20 nM for α1β2γ2 and α1β3γ2 subunit combinations nih.govresearchgate.net. This high affinity for α1-containing receptors is considered the primary mediator of zolpidem's sedative-hypnotic action in vivo nih.govdrugbank.comresearchgate.net. Studies using α1(H101R) mutant mice, which possess zolpidem-insensitive α1-GABAA receptors, have provided strong evidence that the sedative effect of zolpidem is exclusively mediated by α1-GABAA receptors nih.govdrugbank.com.
Specific amino acid residues within the receptor structure have been identified as crucial for this high-affinity binding. For instance, the histidine residue at position 101 in the α1 subunit (α1H101) is a well-characterized component of the benzodiazepine (B76468) binding site, and mutations at this site can abolish or significantly reduce zolpidem binding frontiersin.orgpnas.org. Residues on the gamma-2 (γ2) subunit, such as γ2Met57, γ2Phe77, and γ2Met130, have also been identified as necessary for high-affinity zolpidem binding frontiersin.orgnih.govresearchgate.netpnas.org.
Differential Binding Profiles to Alpha-2 and Alpha-3 Subunits
In addition to its high affinity for α1 subunits, zolpidem also interacts with GABAA receptors containing alpha-2 (α2) and alpha-3 (α3) subunits, albeit with lower affinity compared to α1-containing receptors nih.govdrugbank.comdrugbank.comnih.govresearchgate.net. Studies using recombinant receptors have reported intermediate potency at α2- and α3-GABAA receptors, with Ki values around 400 nM for α2β1γ2 and α3β1γ2 combinations nih.govresearchgate.net. This represents a significantly lower affinity (approximately 20-fold) compared to its binding at α1-containing receptors nih.govresearchgate.net. While the sedative effects are primarily attributed to α1 interaction, the contribution of zolpidem's activity at α2 and α3 subunits to other pharmacological effects, such as potential anxiolytic or myorelaxant properties, has been a subject of investigation, though its efficacy for these effects is less pronounced than that of non-selective benzodiazepines nih.govdrugbank.comtandfonline.compnas.org.
Analysis of Interactions with Alpha-5 Subunit Containing Receptors
Zolpidem demonstrates a distinct lack of significant interaction with GABAA receptors containing the alpha-5 (α5) subunit nih.govdrugbank.comdrugbank.comnih.govresearchgate.net. Studies have shown that zolpidem fails to interact with receptors containing the α5 subunit, with reported Ki values of 5000 nM or higher for α5β3γ2 and α5β2γ2 combinations nih.govresearchgate.net. This lack of affinity for α5-containing receptors is a notable difference between zolpidem and classical benzodiazepines, which typically modulate a broader range of alpha subunits, including α5 nih.govfrontiersin.org. The absence of significant interaction with α5-GABAA receptors is thought to contribute to zolpidem's pharmacological profile, potentially influencing its effects on cognition and memory compared to less selective agents researchgate.net.
The differential binding affinities of zolpidem for various alpha subunits can be summarized in the following table based on reported Ki values from recombinant receptor studies:
| GABAA Receptor Subunit Composition | Approximate Ki (nM) | Affinity |
| α1βxγ2 (where x is β2 or β3) | 20 | High |
| α2βxγ2 (where x is β1) | 400 | Medium |
| α3βxγ2 (where x is β1) | 400 | Medium |
| α5βxγ2 (where x is β2 or β3) | ≥ 5000 | Low/None |
Note: Ki values are approximate and can vary depending on specific receptor subunit combinations and experimental conditions.
Mechanisms of Allosteric Modulation at GABAA Receptors
Zolpidem acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor frontiersin.orgwikipedia.orgnih.govlibretexts.orglibretexts.orgresearchgate.netosti.govjneurosci.orgmdpi.comnih.gov. This means it does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter GABA frontiersin.orgwikipedia.orglibretexts.orgmdpi.com.
Ligand-Receptor Complex Formation Dynamics
The binding of zolpidem occurs at the extracellular interface between the alpha and gamma subunits of the GABAA receptor frontiersin.orgwikipedia.orgnih.govnih.govlibretexts.orgacs.orgfrontiersin.orglibretexts.orgnih.govmq.edu.auresearchgate.net. Upon binding to this site, zolpidem stabilizes a conformation of the receptor that increases the affinity of GABA for its own binding site, located at the beta/alpha subunit interface wikipedia.orgmdpi.com. This allosteric interaction facilitates the formation of the ligand-receptor complex in a state more prone to channel opening nih.govlibretexts.orgmdpi.com. Structural studies, including cryo-electron microscopy, have provided insights into the binding pose of zolpidem within the benzodiazepine site, highlighting interactions with specific residues on both the alpha and gamma subunits that contribute to its binding affinity and subtype selectivity nih.govlibretexts.orgacs.orgosti.govnih.gov. Molecular dynamics simulations further illustrate the dynamic nature of the ligand-receptor complex and how zolpidem binding influences receptor conformation nih.govlibretexts.orgosti.govnih.gov.
Ion Channel Gating and Neuronal Membrane Potential Modulation
The primary function of the GABAA receptor is to mediate inhibitory neurotransmission by acting as a chloride ion channel frontiersin.orgwikipedia.org. Upon binding of GABA, the channel opens, allowing the influx of negatively charged chloride ions into the neuron frontiersin.orgwikipedia.org. This influx leads to hyperpolarization of the neuronal membrane, making it less likely for the neuron to fire an action potential, thus exerting an inhibitory effect frontiersin.orgwikipedia.org.
Binding Kinetics and Thermodynamic Characterization
Understanding the binding kinetics and thermodynamic characteristics of Zolpidem's interaction with the GABAA receptor is crucial for elucidating its pharmacological profile and selectivity. These studies provide insights into the dynamic process of ligand-receptor association and dissociation and the affinity of the compound for its target.
Determination of Association (kon) and Dissociation (koff) Rate Constants
The interaction between a ligand like Zolpidem and its receptor is a dynamic process involving the formation and breakdown of a molecular complex. The rate at which the ligand binds to the receptor is described by the association rate constant (kon), while the rate at which the ligand dissociates from the receptor is described by the dissociation rate constant (koff). These kinetic constants are fundamental parameters that characterize the binding process. While specific kon and koff values for Zolpidem binding to GABAA receptor subtypes were not explicitly detailed in the provided search results, their determination is essential for a complete understanding of the binding interaction. Methods like Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are commonly used to measure these real-time binding events. nih.govsartorius.hrblogspot.comresearchgate.net
Quantitative Assessment of Equilibrium Dissociation Constant (KD)
The equilibrium dissociation constant (KD) provides a quantitative measure of the affinity between a ligand and its receptor at equilibrium. It represents the concentration of ligand at which half of the receptor binding sites are occupied. A lower KD value indicates higher binding affinity. The KD is related to the kinetic rate constants by the equation KD = koff / kon. reddit.comfsu.eduumich.edu
Research has provided quantitative assessments of Zolpidem's affinity for different GABAA receptor subtypes, often reported as inhibition constants (Ki), which are comparable to KD values in competitive binding assays. Zolpidem demonstrates significantly higher affinity for α1-containing GABAA receptors compared to those containing α2, α3, or α5 subunits. pharmgkb.orgacs.org
Here is a representation of reported affinity data for Zolpidem binding to GABAA receptor subunits:
| GABAA Receptor Subunit Composition | Affinity (e.g., Ki or KD) | Notes | Source |
| α1-containing | High affinity | Preferential binding | wikipedia.orgpharmgkb.orgnih.govfrontiersin.orgacs.org |
| α2-containing | Low affinity | Approximately 10-fold lower than α1 | wikipedia.orgpharmgkb.orgacs.org |
| α3-containing | Low affinity | Approximately 10-fold lower than α1 | wikipedia.orgpharmgkb.orgacs.org |
| α5-containing | No appreciable affinity | wikipedia.orgpharmgkb.orgacs.org |
Note: Specific numerical Ki or KD values can vary depending on the experimental conditions and methods used.
Methodological Approaches for Kinetic Analysis
Determining the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD) of ligand-target interactions requires sophisticated biophysical techniques that can monitor binding events in real-time and in a label-free manner.
Surface Plasmon Resonance (SPR) is a widely used label-free biosensing technique for analyzing biomolecular interactions, including ligand-receptor binding kinetics. pharmacompass.comnih.govsartorius.hrresearchgate.net In SPR, one binding partner (the ligand or target) is immobilized onto a sensor surface. The other binding partner (the analyte) is then flowed over the surface. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. nih.govsartorius.hr This change in signal is recorded over time, producing a sensorgram that reflects the association and dissociation phases of the interaction. nih.govsartorius.hr Analysis of the sensorgram allows for the determination of kon, koff, and subsequently KD. nih.govfsu.eduumich.edu SPR is particularly useful for measuring interactions with small molecules. sartorius.hr
Bio-layer Interferometry (BLI) is another label-free technology used for the real-time analysis of biomolecular interactions, offering an alternative to SPR. pharmacompass.comnih.govsartorius.hrblogspot.comresearchgate.net Similar to SPR, BLI involves immobilizing one molecule on a sensor tip and dipping it into a solution containing the binding partner. nih.govblogspot.com BLI measures the interference pattern of light reflected from two surfaces: an internal reference layer and the biosensor tip where the binding occurs. blogspot.com Changes in the number of molecules bound to the tip cause a shift in the interference pattern, which is monitored in real-time. blogspot.com BLI is often considered more suitable for high-throughput screening and can be used with less purified samples compared to SPR, as it does not rely on microfluidic systems. sartorius.hrblogspot.com BLI also allows for the determination of kinetic parameters like kon and koff. blogspot.com
Kinetic analysis of ligand-target interactions using techniques like SPR and BLI involves monitoring the binding response over time under different concentrations of the analyte. wikipedia.orgnih.govfsu.edu The association phase is observed as the analyte binds to the immobilized target, and the dissociation phase is observed when the analyte is washed away. By fitting the data from these phases to appropriate binding models, the kon and koff rate constants can be calculated. The equilibrium dissociation constant (KD) can then be determined from the ratio of koff to kon, or directly from equilibrium binding measurements. reddit.comfsu.eduumich.edu These kinetic studies provide a more complete picture of the binding process than equilibrium measurements alone, revealing how quickly a ligand binds and dissociates from its target, which can be critical for understanding the drug's duration of action and pharmacological effects.
Structure-Activity Relationship (SAR) Investigations of Zolpidem and Its Analogues
SAR investigations of zolpidem and its analogues aim to understand how structural features influence binding affinity and pharmacological activity at the GABAA receptor, particularly the α1 subtype.
Identification of Key Pharmacophore Features for GABAA Receptor Interaction
The interaction of zolpidem with the GABAA receptor involves binding to the extracellular N-terminal α/γ subunit interface, specifically at the benzodiazepine binding site. researchgate.netnih.govconicet.gov.arfrontiersin.org Key pharmacophore features for high-affinity zolpidem binding have been identified through various studies, including site-directed mutagenesis and molecular modeling. researchgate.netnih.gov
Several residues within the γ2 subunit of the GABAA receptor are crucial for high-affinity zolpidem binding. Initial studies identified γ2Met57, γ2Phe77, and γ2Met130 as necessary for this interaction. nih.gov Further research, utilizing chimeric subunits and mutagenesis, pinpointed a seven-amino acid stretch in the γ2 subunit loop F region (amino acids 186–192) as being required for conferring high-affinity zolpidem binding. researchgate.netnih.gov Molecular docking studies suggest that specific residues within loop F, such as γ2Glu189, γ2Thr193, and γ2Arg194, are important for stabilizing zolpidem within the binding pocket. researchgate.netnih.gov These residues likely interact with other loop F residues to maintain the structural integrity of the binding site. researchgate.netnih.gov
While the exact binding orientation can vary, studies suggest that zolpidem's interaction relies more on shape recognition of the binding pocket compared to ligands like eszopiclone, which form more specific hydrogen bonds. researchgate.net
Elucidation of Molecular Modifications Impacting Binding Profiles
Molecular modifications to the zolpidem structure can significantly impact its binding profile and affinity for GABAA receptor subtypes. Zolpidem and its analogues typically contain an imidazopyridine core, an amide moiety, and an aromatic ring. researchgate.net
Research on imidazo[1,2-a]pyridine (B132010) derivatives, structurally related to zolpidem, has explored the impact of substituents on GABAA receptor modulation. For instance, modifications at the 4' and 6 positions of the 2-phenylimidazo[1,2-a]pyridine (B181562) core with methyl or chlorine substituents can be important for interaction with α1 and γ1-3 subunits. researchgate.net
Studies have also investigated the effect of converting the imidazole (B134444) nitrogen into hydrogen bond donors, which can lead to a loss of selectivity for the α1 subtype. gpatindia.com Conversely, converting the imidazole ring into an azaisostere congener can maintain binding to α1-subtype receptors while decreasing binding to α2 and α3 receptors. gpatindia.com The presence of an antiplanar group is considered critical for facilitating binding to GABAA receptors and providing binding selectivity and affinity. gpatindia.com
Preclinical Pharmacological Characterization of Zolpidem in in Vitro Systems
Biochemical Assay Development and Application
The biotransformation of zolpidem has been extensively studied in vitro using human liver microsomes and heterologously expressed individual human cytochrome P450 (CYP) enzymes. nih.gov These studies reveal that zolpidem is metabolized through parallel hydroxylation reactions at three different locations on the molecule, forming its principal, inactive metabolites. nih.govclinpgx.org
Kinetic analyses in human liver microsomes have identified the formation of three main metabolites, often referred to as M-3, M-4, and M-11. nih.gov The M-3 pathway demonstrates the highest Vmax and lowest Km values, accounting for over 80% of the net intrinsic clearance of zolpidem in vitro. nih.govnih.gov
Studies using cDNA-expressed human cytochromes have identified several CYP isoforms responsible for zolpidem's metabolism. nih.govresearchgate.net CYP3A4 is the primary enzyme, contributing to approximately 60-61% of its intrinsic clearance. nih.govresearchgate.net Other contributing enzymes include CYP2C9 (around 22%) and CYP1A2 (around 14%), with minor roles for CYP2D6 and CYP2C19. nih.govresearchgate.net The significant role of CYP3A4 is further substantiated by inhibition studies where ketoconazole, a specific CYP3A inhibitor, potently inhibits the formation of zolpidem metabolites. nih.gov While some research suggests zolpidem can act as a weak, mechanism-based inhibitor of CYP3A itself, it is generally considered unlikely to be a significant perpetrator of metabolic drug interactions involving this enzyme. clinpgx.orgresearchgate.net
| CYP450 Isoform | Projected Contribution to Clearance |
|---|---|
| CYP3A4 | ~61% |
| CYP2C9 | ~22% |
| CYP1A2 | ~14% |
| CYP2D6 | <3% |
| CYP2C19 | <3% |
Zolpidem exerts its pharmacological effects by binding to the Gamma-Aminobutyric Acid type A (GABA-A) receptor, a pentameric ligand-gated ion channel. nih.gov Similar to classic benzodiazepines, zolpidem binds at the interface between the α and γ subunits on the extracellular domain of the receptor complex. nih.govnih.gov However, the structural requirements for its binding differ significantly from those of benzodiazepines. nih.gov
High-affinity binding of zolpidem is critically dependent on the presence of specific amino acid residues within the γ2 subunit of the GABA-A receptor. nih.gov Early site-directed mutagenesis studies identified residues such as γ2Met57, γ2Phe77, and γ2Met130 as essential for high-affinity binding. nih.gov Further research using chimeric subunits and molecular modeling identified an additional seven-amino-acid region in the γ2 subunit's loop F (amino acids 186-192) that is required to confer high-affinity zolpidem binding. nih.gov In silico docking models suggest that within this loop, residues γ2Glu189, γ2Thr193, and γ2Arg194 may be important for stabilizing zolpidem within the binding pocket. nih.govresearchgate.net This reliance on specific residue interactions within a defined pocket, rather than just shape recognition, may contribute to its subunit selectivity. acs.org
| Residue | Location/Region | Significance |
|---|---|---|
| γ2Met57 | - | Necessary for high-affinity binding |
| γ2Phe77 | - | Necessary for high-affinity binding |
| γ2Met130 | - | Necessary for high-affinity binding |
| γ2Glu189 | Loop F | Stabilizes zolpidem in binding pocket |
| γ2Thr193 | Loop F | Stabilizes zolpidem in binding pocket |
| γ2Arg194 | Loop F | Stabilizes zolpidem in binding pocket |
Cellular Assay Systems for Functional Characterization
Zolpidem's functional characteristics have been elucidated using cellular systems, such as patch-clamp electrophysiology in neurons and experiments in heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines) transfected with specific GABA-A receptor subunit combinations. nih.govnih.gov These assays confirm that zolpidem is a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself. nih.govconsensus.app
A key feature of zolpidem is its selectivity for certain GABA-A receptor subtypes, which is dictated by the specific α subunit present in the receptor pentamer. nih.gov Zolpidem binds with high affinity to receptors containing the α1 subunit, has lower affinity for those with α2 and α3 subunits, and demonstrates no significant affinity for α5-containing receptors. nih.govdrugbank.com This preferential binding to α1-containing subtypes is thought to mediate its sedative-hypnotic effects while resulting in a relative absence of the myorelaxant and anticonvulsant effects associated with non-selective benzodiazepines. nih.govnih.gov Functional assays show that zolpidem potentiates GABA-induced chloride currents, often by prolonging the decay time of inhibitory postsynaptic currents (mIPSCs). nih.gov This potentiation is blocked by the benzodiazepine (B76468) antagonist flumazenil, confirming its action at the benzodiazepine binding site. nih.govnih.gov
The primary mechanism of GABA-A receptors is the direct gating of a chloride ion channel, leading to neuronal hyperpolarization, which is not directly linked to classical second messenger systems like cyclic AMP. researchgate.net However, the downstream consequences of zolpidem's modulation of neuronal activity can influence intracellular signaling pathways. nih.gov
Studies investigating the neuroprotective effects of zolpidem have revealed modulation of specific intracellular signaling cascades. In cultured P19 neurons, zolpidem was shown to protect against glutamate-induced excitotoxicity. nih.gov This neuroprotective effect was mediated by a significant over-activation of the protein kinase B (Akt), a key component of the PI3K/Akt signaling pathway. nih.gov The pro-survival effect of zolpidem and the induction of phosphorylated Akt were prevented by wortmannin, an inhibitor of phosphatidylinositol-3-kinase (PI3K), which lies upstream of Akt. nih.gov Interestingly, this effect was not blocked by the GABA-A receptor antagonist flumazenil, suggesting a potential mechanism of action independent of its classical hypnotic effects for this specific neuroprotective activity. nih.gov Other research has also noted that zolpidem can alter synaptic activity and influence cell signaling in the nervous system. nih.gov Additionally, studies have observed that zolpidem can decrease theta and delta power while increasing sigma power in electroencephalogram (EEG) readings, reflecting large-scale changes in neuronal network activity that are linked to memory consolidation processes. nih.gov
Assessment of Intracellular Signaling Cascades
Downstream Pathway Activation Investigations
Zolpidem functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting preferential affinity for receptors that contain the α1 subunit. nih.gov Its primary mechanism of action does not involve direct activation of the receptor but rather the enhancement of the effect of the endogenous neurotransmitter, GABA. consensus.app Upon binding of GABA to the receptor, zolpidem potentiates the GABA-induced chloride ion current. consensus.app This modulation is achieved by increasing the responsiveness of the GABA-A receptor to GABA. consensus.app
Mechanistic studies at the single-channel level indicate that zolpidem prolongs the duration of receptor activation. nih.gov It enhances GABA-A receptor currents by slowing the deactivation phase following GABA binding. nih.gov Cryo-electron microscopy studies suggest that the binding of zolpidem, in conjunction with GABA, stabilizes the open conformation of the receptor's ion channel. researchgate.net This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.
The functional consequence of this pathway activation is a potentiation of GABAergic inhibitory neurotransmission. nih.gov In in vitro electrophysiological models using cortical neurons, zolpidem's activation of α1-containing GABA-A receptors selectively inhibits high-frequency action potential firing. nih.gov This effect is mediated specifically through the benzodiazepine binding site, as it can be abolished by the antagonist flumazenil. nih.gov This selective suppression of exaggerated neuronal firing underscores the downstream effect of zolpidem's modulation of GABA-A receptor activity. nih.govresearchgate.net
Transcriptional Readout Analysis
Investigations into the effect of zolpidem on the genetic expression of its target receptors have yielded varied results depending on the in vitro system utilized. Chronic exposure to zolpidem has been shown to induce adaptive changes at the transcriptional level in certain cellular models.
In one key study, human embryonic kidney (HEK) 293 cells stably expressing recombinant α1β2γ2s GABA-A receptors were exposed to 10 μM zolpidem for two days. nih.gov Semi-quantitative RT-PCR analysis of these cells revealed a significant increase in the messenger RNA (mRNA) levels of the α1 subunit. nih.govresearchgate.net This suggests that under these conditions, zolpidem can induce the de novo synthesis of its preferred receptor subunit at the transcriptional level. nih.govresearchgate.net
Conversely, a similar study using a different model of primary rat cerebellar granule cells (CGCs) did not observe the same effect. nih.gov After a two-day treatment with 10 μM zolpidem, there was no significant change in the expression of α1 subunit mRNA. nih.gov However, this study did note a functional uncoupling between the GABA and benzodiazepine binding sites, indicating that adaptive changes can occur without altering subunit transcription. nih.gov
| Cellular Model | Zolpidem Concentration | Treatment Duration | α1 Subunit mRNA Expression | Source |
|---|---|---|---|---|
| HEK 293 cells (recombinant α1β2γ2s) | 10 μM | 2 days | Increased | nih.gov |
| Rat Cerebellar Granule Cells | 10 μM | 2 days | No significant change | nih.gov |
Cellular Trafficking and Subcellular Localization Studies
Direct studies on the cellular trafficking and specific subcellular localization of the zolpidem molecule are limited. The prevailing understanding is that as a lipophilic small molecule, zolpidem penetrates the neuronal membrane to interact with its target, the GABA-A receptor complex. nih.gov The primary focus of localization studies has therefore been on the distribution of its binding sites.
Research on the subcellular distribution of benzodiazepine binding sites, which zolpidem targets, in rat brain fractions provides insight into its potential sites of action. nih.gov These studies have demonstrated that high levels of binding are present in mitochondrial and synaptosomal fractions. nih.gov The synaptosomal localization is consistent with zolpidem's role in modulating synaptic neurotransmission. The presence of binding sites in mitochondrial fractions suggests potential secondary effects, although the functional role of these sites in the context of zolpidem's primary hypnotic action is not fully understood. nih.gov In contrast, purified nuclei and myelin fractions have been found to contain low levels of these binding sites. nih.gov
Evaluation of Metabolic Activity in Cellular Models
The metabolic profile of zolpidem has been extensively characterized in vitro using human liver microsomes and heterologously expressed individual human cytochrome P450 (CYP) enzymes. nih.govdrugbank.comresearchgate.net These cellular models demonstrate that zolpidem is extensively biotransformed primarily through oxidation reactions at three distinct sites on the molecule. nih.gov
The principal metabolic pathways involve hydroxylation, yielding three main metabolites designated M-3, M-4, and M-11. nih.gov Kinetic analyses in human liver microsomes show that the formation of the M-3 metabolite is the dominant pathway, accounting for over 80% of the net intrinsic clearance of the parent compound. nih.govdrugbank.comresearchgate.net
Studies using cDNA-expressed human CYP enzymes have identified the specific isoforms responsible for zolpidem metabolism. CYP3A4 is the major enzyme, contributing an estimated 61% to the net intrinsic clearance. nih.govdrugbank.com Other contributing enzymes include CYP2C9 (approx. 22%) and CYP1A2 (approx. 14%), with minor roles played by CYP2D6 and CYP2C19. nih.govdrugbank.com These findings are consistent with chemical inhibition studies where ketoconazole, a specific CYP3A4 inhibitor, potently inhibits zolpidem metabolism. nih.govdrugbank.com Further research has also characterized zolpidem as a relatively weak mechanism-based inactivator of CYP3A in vitro. nih.govresearchgate.net
| CYP Isoform | Projected Contribution to Net Intrinsic Clearance | Source |
|---|---|---|
| CYP3A4 | ~61% | nih.govdrugbank.com |
| CYP2C9 | ~22% | nih.govdrugbank.com |
| CYP1A2 | ~14% | nih.govdrugbank.com |
| CYP2D6 | <3% | nih.govdrugbank.com |
| CYP2C19 | <3% | nih.govdrugbank.com |
Investigations of Cell Viability and Cytotoxicity Mechanisms
While zolpidem is primarily studied for its neuromodulatory effects, in vitro investigations have also explored its impact on cell viability, particularly in the context of neuroprotection against cytotoxic insults. Studies using primary neuronal cortical cultures from Wistar rats have demonstrated that zolpidem can prevent neuronal apoptosis induced by toxins such as acrylamide. nih.gov
In these models, zolpidem pre-treatment at concentrations of 1 and 2 mM was shown to significantly prevent the toxic events that lead to apoptosis. nih.gov The compound exhibits antioxidant and neuroprotectant properties, suggesting it can mitigate cellular damage pathways and enhance cell survival under conditions of oxidative stress. nih.gov
Zolpidem's neuroprotective effects appear to be mediated through its action on specific subcellular compartments and biochemical pathways associated with oxidative stress. In primary neuronal cultures challenged with acrylamide, zolpidem demonstrated a capacity to protect key organelles. nih.gov
A primary effect observed was the prevention of mitochondrial membrane potential collapse, a critical event in the intrinsic apoptotic pathway. nih.gov Acrylamide-induced mitochondrial dysfunction was significantly counteracted by zolpidem pre-treatment. nih.gov Furthermore, zolpidem protected against damage to lysosomal membranes, preserving the integrity of this cellular compartment. nih.gov
At a biochemical level, zolpidem was shown to significantly reduce the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation induced by the toxicant. nih.gov By mitigating these upstream oxidative events, zolpidem helps maintain cellular homeostasis and prevents the activation of apoptotic cascades. nih.gov
The integrity of cellular and organellar membranes is crucial for cell viability. In vitro studies have shown that zolpidem can protect against the loss of membrane integrity under cytotoxic conditions. Specifically, in acrylamide-treated primary neuronal cultures, zolpidem was effective in preventing lysosomal membrane damage. nih.gov The maintenance of lysosomal membrane integrity is vital, as its rupture can release hydrolytic enzymes into the cytoplasm, leading to widespread cellular damage and cell death.
Additionally, the preservation of the mitochondrial membrane potential by zolpidem is another indicator of its ability to maintain membrane integrity. nih.gov A collapse of this potential is associated with increased permeability of the inner mitochondrial membrane, a point of no return for cells undergoing apoptosis. By stabilizing these critical organellar membranes, zolpidem helps to prevent the progression of cytotoxic events. nih.gov
Evaluation of Enzyme Activity and Adenosine 5'-Triphosphate Content
In vitro studies are fundamental in characterizing the metabolic profile and potential for cellular energetic disruption of pharmaceutical compounds. For Zolpidem, a significant focus of in vitro enzymatic evaluation has been on its interaction with the Cytochrome P450 (CYP) family of enzymes, which are crucial for its metabolism.
Research using human liver microsomes and heterologously expressed individual human cytochromes has identified the primary enzymes responsible for Zolpidem's biotransformation. nih.govdrugbank.com These studies demonstrate that Zolpidem is extensively metabolized via hydroxylation at three distinct molecular sites. nih.gov The primary metabolic pathways are mediated by several CYP isoforms, with CYP3A4 playing the most significant role. nih.govresearchgate.net
Projected contributions of various CYP enzymes to the net intrinsic clearance of Zolpidem have been quantified. nih.govresearchgate.net CYP3A4 is estimated to be responsible for approximately 61% of its clearance, followed by CYP2C9 (22%), CYP1A2 (14%), and minor contributions from CYP2D6 and CYP2C19 (less than 3%). nih.govresearchgate.net This distribution of metabolic responsibility has been corroborated by chemical inhibition assays. For example, Ketoconazole, a potent inhibitor of CYP3A4, significantly inhibits the formation of Zolpidem's primary metabolites in liver microsomes. nih.govdrugbank.com Specifically, Ketoconazole demonstrated a 50% inhibitory concentration (IC50) of 0.61 μM against the formation of the M-3 metabolite. nih.govdrugbank.com
Further investigations have evaluated Zolpidem's potential to inhibit the activity of various CYP enzymes. At high concentrations (100 μM), which are well above therapeutic levels, Zolpidem exhibited only negligible to weak inhibition of CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A. nih.govresearchgate.net Some studies have characterized Zolpidem as a relatively weak mechanism-based inactivator of human CYP3A in vitro. nih.govclinpgx.org In studies with human liver microsomes (HLMs) and recombinant CYP3A4 (rCYP3A4), the concentration required for half-maximal inactivation (KI) was 122 μM and 50 μM, respectively, with a maximal inactivation rate (kinact) of 0.094 min-1 in HLMs and 0.229 min-1 with rCYP3A4. nih.govresearchgate.net These findings suggest a low likelihood of Zolpidem acting as a significant perpetrator of metabolic drug interactions involving the CYP3A pathway. nih.govclinpgx.org
While extensive data exists on enzymatic activity related to metabolism, specific in vitro studies detailing Zolpidem's direct impact on cellular Adenosine 5'-Triphosphate (ATP) content are less prevalent in publicly available literature. However, some research has touched upon related cellular health markers. For instance, studies investigating the neuroprotective effects of Zolpidem have noted its ability to protect isolated primary neurons against the decline of mitochondrial membrane potential, an essential factor for ATP synthesis. nih.gov
Table 1: In Vitro Metabolic Profile of Zolpidem via Cytochrome P450 Enzymes
| Enzyme | Projected Contribution to Net Intrinsic Clearance | Inhibitory Profile of Zolpidem | Key Findings |
|---|---|---|---|
| CYP3A4 | ~61% nih.govresearchgate.net | Weak mechanism-based inactivator nih.govresearchgate.net | Primary enzyme for Zolpidem metabolism. nih.gov KI = 122 μM (HLMs), 50 μM (rCYP3A4). nih.govresearchgate.net |
| CYP2C9 | ~22% nih.govresearchgate.net | Negligible inhibition at 100 μM nih.govresearchgate.net | Significant contributor to metabolism. nih.gov |
| CYP1A2 | ~14% nih.govresearchgate.net | Negligible inhibition at 100 μM nih.govresearchgate.net | Moderate contributor to metabolism. nih.gov |
| CYP2D6 | <3% nih.govresearchgate.net | Negligible inhibition at 100 μM nih.govresearchgate.net | Minor role in metabolism. nih.gov |
| CYP2C19 | <3% nih.govresearchgate.net | Negligible inhibition at 100 μM nih.govresearchgate.net | Minor role in metabolism. nih.gov |
Dye Inclusion or Exclusion Techniques
Dye exclusion tests are a cornerstone of in vitro cytotoxicity and cell viability assessment. researchgate.net The fundamental principle of this technique is that viable cells possess intact and functional plasma membranes that are impermeable to certain dyes, while non-viable cells with compromised membrane integrity allow the dye to penetrate. nih.govnih.gov Trypan blue is the most commonly used dye for this purpose; live cells effectively exclude the dye and remain unstained, whereas dead cells take up the dye and appear blue under light microscopy. nih.govaatbio.com
This method provides a straightforward and rapid means to quantify the number of viable cells in a suspension following exposure to a test compound. nih.gov The percentage of viable cells is calculated by dividing the number of unstained cells by the total number of cells (stained and unstained). aatbio.com
In the context of Zolpidem's preclinical characterization, dye exclusion assays have been employed to evaluate its effects on cell viability. For example, in a study assessing the neuroprotective properties of Zolpidem against acrylamide-induced neurotoxicity, the trypan blue exclusion test was used to evaluate cytotoxicity in primary neuronal cortical cultures. nih.gov The results indicated that pre-treatment with Zolpidem at concentrations of 1 mM and 2 mM significantly prevented the cytotoxic effects induced by acrylamide. nih.gov Lower concentrations of Zolpidem (0.1 mM and 0.5 mM) did not show a significant protective effect against acrylamide-induced cytotoxicity in this specific model. nih.gov This demonstrates the utility of dye exclusion techniques in determining concentration-dependent effects of a compound on cell survival in in vitro systems.
Table 2: Example Data from a Trypan Blue Exclusion Assay for Zolpidem
| Treatment Group | Zolpidem Concentration (mM) | Acrylamide (5 mM) | % Cell Viability (Mean ± SD) |
|---|---|---|---|
| Control | 0 | - | 98 ± 2% |
| Acrylamide Only | 0 | + | 52 ± 4% |
| Zolpidem + Acrylamide | 0.1 | + | 55 ± 5% |
| Zolpidem + Acrylamide | 0.5 | + | 61 ± 4% |
| Zolpidem + Acrylamide | 1.0 | + | 85 ± 3% |
| Zolpidem + Acrylamide | 2.0 | + | 89 ± 2% |
Note: This table is a representative example based on findings described in the literature and is for illustrative purposes. nih.gov
Non Clinical in Vivo Preclinical Research of Zolpidem
Animal Model Development and Selection for Pharmacological Studies
The selection of appropriate animal models is crucial in preclinical research to effectively evaluate the in vivo activity of a compound. Various animal species and genetically modified models have been employed to study the effects of Bikalm.
Utilization of Rodent Models (e.g., Mice, Rats)
Rodent models, such as mice and rats, are commonly used in preclinical studies due to their genetic tractability, relatively low cost, and well-characterized behaviors relevant to central nervous system activity. nih.gov Studies in mice have investigated the sedative and anticonvulsant properties of this compound, often using measures like locomotor activity and seizure thresholds induced by convulsants such as pentylenetetrazole (PTZ). researchgate.netresearchgate.netirb.hr Research in rats has also explored the hypnotic effects of this compound using electrocorticography. biocrick.com
Studies in mice have shown that this compound decreases locomotion, a measure of sedation, in a dose-dependent manner. researchgate.netirb.hr For instance, doses between 0.3 and 10 mg/kg significantly reduced locomotor activity in adult male CBA mice. researchgate.net this compound has also demonstrated potent anticonvulsant properties in mice, increasing the threshold for PTZ-induced seizures and death. researchgate.netresearchgate.net The effect on tonic seizures was observed to be greater than on myoclonic and clonic seizures. researchgate.net Age-related differences in the sedative and anticonvulsant effects of this compound have also been explored in mice, with some studies suggesting these effects are not significantly altered in aged mice compared to adult mice. researchgate.netresearchgate.net
Repeated administration of this compound in mice has been shown to induce tolerance to both its sedative and anticonvulsant effects. irb.hr
Exploration of Non-Rodent Models (e.g., Dogs, Monkeys, Miniature Pigs)
While rodents are prevalent, non-rodent models like dogs, monkeys, and baboons have also been utilized in preclinical research for a more comprehensive understanding of a compound's effects, particularly concerning aspects less easily assessed in rodents, such as complex behaviors and pharmacokinetics relevant to higher species. nih.gov Studies in baboons, for example, have investigated the discriminative stimulus effects and potential for dependence of this compound, comparing them to benzodiazepines. nih.gov These studies have indicated that in baboons, withdrawal, discriminative stimulus effects, and tolerance with this compound were similar to those observed with benzodiazepines under comparable conditions, results that were noted as inconsistent with some rodent findings. nih.gov Beagle dogs are also considered a gold standard for predicting food effects on oral absorption in preclinical studies. researchgate.net
Application of Genetically Modified Animal Models (e.g., Zolpidem-Insensitive α1(H101R) Mice)
Genetically modified animal models, particularly mice with specific mutations in GABA(A) receptor subunits, have been instrumental in elucidating the role of different receptor subtypes in mediating the effects of this compound. The α1(H101R) knock-in mouse model, in which the benzodiazepine (B76468) binding site of the α1-GABA(A) receptor is rendered insensitive to drugs like this compound due to a histidine to arginine point mutation at position 101, has been widely used. biocrick.comjneurosci.orgnih.govjneurosci.orgmeduniwien.ac.atnih.gov
Studies using α1(H101R) mice have provided strong evidence that the sedative action of this compound is primarily mediated by α1-GABA(A) receptors. biocrick.comnih.gov In these mice, this compound failed to significantly reduce motor activity, unlike in wild-type mice. nih.gov Similarly, the anticonvulsant activity of this compound against PTZ-induced tonic convulsions has also been shown to be completely mediated by α1-GABA(A) receptors in these models. biocrick.comnih.gov However, interestingly, the sleep-promoting effects of this compound, such as reducing latency to NREM sleep and prolonging NREM sleep time, appear to be mediated by GABA(A) receptors containing α2 and/or α3 subunits, rather than α1-containing receptors, as these effects are still observed in α1(H101R) mice. jneurosci.orgjneurosci.org
Assessment of Compound Activity in Preclinical Animal Models
Evaluating the activity of this compound in preclinical models involves a combination of behavioral assessments and electrophysiological measurements to understand its effects on the central nervous system.
Behavioral Neuroscience Paradigms for Sedation and Anticonvulsant Activity
Behavioral paradigms are extensively used to quantify the sedative and anticonvulsant effects of this compound. Sedation is often assessed by measuring changes in spontaneous locomotor activity in rodents. researchgate.netirb.hr A decrease in activity is indicative of a sedative effect. Anticonvulsant activity is evaluated by determining the ability of this compound to protect against experimentally induced seizures, for example, by increasing the seizure threshold for chemical convulsants like PTZ or through electroshock. researchgate.netresearchgate.netjneurosci.org
Studies have consistently shown that this compound reduces locomotor activity in a dose-dependent manner in mice. researchgate.netirb.hr The anticonvulsant efficacy of this compound has been demonstrated against various seizure types, with a more pronounced effect often observed against tonic seizures compared to myoclonic and clonic seizures induced by PTZ. researchgate.net The use of genetically modified mice, such as the α1(H101R) line, in conjunction with these behavioral tests has helped to link these observed behavioral effects to specific GABA(A) receptor subunits. biocrick.comjneurosci.orgnih.gov
Electrophysiological Measurements (e.g., Electroencephalogram (EEG) Signature Modulation)
Electrophysiological measurements, particularly electroencephalography (EEG), provide insights into the effects of this compound on brain electrical activity and sleep architecture. Pharmaco-EEG studies in animals are a key translational tool in psychotropic drug development. karger.com
The following table summarizes some key findings from preclinical in vivo studies of this compound:
| Animal Model | Behavioral Effect | Electrophysiological Effect (EEG) | Key Findings | Source(s) |
| Adult & Aged Mice | Sedation (decreased locomotion) researchgate.netirb.hr | Not explicitly detailed in snippets for age comparison | Potent sedative and anticonvulsant properties. researchgate.netresearchgate.net Effects may not be age-dependent. researchgate.netresearchgate.net | researchgate.netresearchgate.netirb.hr |
| Mice (various strains) | Anticonvulsant (increased seizure threshold) researchgate.netresearchgate.netjneurosci.org | Decreased EEG power during NREM sleep jneurosci.orgjneurosci.orgresearchgate.net | Effective against PTZ-induced seizures, particularly tonic seizures. researchgate.net | researchgate.netresearchgate.netjneurosci.orgjneurosci.orgjneurosci.orgresearchgate.net |
| α1(H101R) Mice | Reduced/Absent Sedation jneurosci.orgnih.gov | Reduced decrease in EEG power during NREM sleep jneurosci.orgjneurosci.org | Sedative and tonic anticonvulsant effects mediated by α1 subunits. biocrick.comnih.gov Sleep-promoting effects mediated by α2/α3. jneurosci.orgjneurosci.org | biocrick.comjneurosci.orgnih.govjneurosci.orgmeduniwien.ac.atnih.gov |
| Rats | Hypnotic biocrick.com | Modulates electrocorticographic activity biocrick.com | Induces sleep at lower doses than those causing anticonflict effects. biocrick.com | biocrick.com |
| Baboons | Sedation, Tolerance, Withdrawal nih.gov | Not explicitly detailed in snippets | Showed tolerance and withdrawal similar to benzodiazepines, unlike rodents. nih.gov | nih.gov |
Investigations into the Restoration of Brain Function in Animal Models of Brain Injury
Preclinical studies using animal models have explored the potential of this compound (Zolpidem) in facilitating the recovery of brain function after injury, particularly in the context of stroke and traumatic brain injury (TBI). Research suggests that this compound, a positive allosteric modulator of the GABAA receptor with a higher affinity for α1-containing receptors, may play a role in modulating neuronal activity and promoting plasticity during the repair phase following brain insults. oup.comwikipedia.org
Studies in mouse models of stroke have indicated that enhancing phasic GABA signaling during the repair phase with this compound can improve behavioral recovery. oup.comsciencedaily.com One study demonstrated that low, sub-sedative doses of this compound significantly enhanced the rate of recovery for certain motor functions in mice after stroke. oup.com While the extent of recovery couldn't be definitively determined in mice due to their natural capacity for regaining function, these findings suggest a potential for accelerating the recovery process. sciencedaily.com
Further research in a rat model of acute ischemic stroke evaluated the effects of different this compound doses on functional recovery. This study found that doses of 0.5 mg/kg and 1.0 mg/kg of this compound led to statistically significant improvements in motor behavioral index scores and increased numbers of brain-derived neurotrophic factor (BDNF)-stained cells over a two-week period. researchgate.net Conversely, a higher dose (4.0 mg/kg) resulted in a statistically significant deterioration in scores compared to the control group. researchgate.net These results suggest a dose-dependent effect of this compound on behavioral recovery and neural plasticity in this model.
In the context of traumatic brain injury, investigations in mouse models of controlled cortical impact (CCI) have examined this compound's effects on GABAergic signaling in dentate granule cells (DGCs). frontiersin.org These studies found that this compound application significantly increased spontaneous inhibitory postsynaptic current (sIPSC) frequency in DGCs from injured hemispheres, as well as in contralateral and sham controls. frontiersin.org This indicates that this compound can augment inhibitory input to these neurons after brain injury, which may have implications for modulating neuronal excitability and potentially influencing post-traumatic epileptogenesis. frontiersin.org
The precise mechanisms by which this compound mediates these restorative effects in animal models of brain injury are still under investigation. However, the evidence points towards its interaction with GABAA receptors and its potential to modulate neural plasticity during the recovery phase. oup.comresearchgate.net
Metabolic Pathway Research in Animal Models
Metabolic studies in animal models have been crucial in understanding how this compound (Zolpidem) is processed by the body. These investigations have focused on identifying the cytochrome P450 (CYP) isoenzymes involved in its biotransformation and characterizing the metabolites formed in various biological matrices.
Characterization of Cytochrome P450 (CYP) Isoenzyme Involvement
Research in animal models, consistent with human studies, indicates that this compound undergoes extensive metabolism primarily mediated by hepatic cytochrome P450 (CYP) isoenzymes. researchgate.netdrugbank.comprobes-drugs.orgumb.edu.pl While the specific contribution of each isoenzyme can vary across species, CYP3A is generally considered a major contributor to this compound metabolism. researchgate.netdrugbank.comprobes-drugs.orgumb.edu.pl
Studies using in vitro methods, such as liver microsomes from various animal species, have helped to characterize the involvement of different CYP isoforms. These studies have shown that CYP3A4 is the principal enzyme responsible for this compound metabolism in humans, accounting for a significant portion of hepatic clearance. umb.edu.pl While the exact proportions may differ, similar CYP-mediated pathways are observed in animal models. In rats, for instance, the Cyp3a pathway is implicated in the formation of the major circulating metabolite, zolpidem phenyl 4-carboxylic acid (ZPCA). frontiersin.org
Beyond CYP enzymes, other metabolic pathways, such as those involving alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), have also been shown to contribute to this compound metabolism in animal models, particularly in rats. frontiersin.org These enzymes are involved in the subsequent oxidation of metabolites formed by CYP action. frontiersin.org
Identification of Metabolites in Animal Biological Matrices
The metabolism of this compound in animal models results in the formation of several metabolites, which can be detected in various biological matrices such as plasma, urine, and brain tissue. frontiersin.orgnih.govoup.comresearchgate.net These metabolites are generally considered pharmacologically inactive. researchgate.netprobes-drugs.org
In rats, the major circulating metabolite identified is zolpidem phenyl 4-carboxylic acid (ZPCA), which accounts for a large percentage of the administered dose. frontiersin.org Another significant metabolite is zolpidem 6-carboxylic acid (ZCA). frontiersin.org These carboxylic acid derivatives are formed through oxidative pathways involving CYP enzymes, followed by further oxidation by ADH and ALDH enzymes. frontiersin.org
Studies have also investigated the presence of this compound and its metabolites in brain tissue of animal models. In rats, for example, this compound itself is rapidly absorbed into the brain, and its disappearance rate from the brain parallels that from plasma. nih.gov Metabolites generally show poorer penetration into the brain compared to the parent compound. nih.gov
Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) have been employed to identify and quantify this compound and its metabolites in animal biological samples. researchgate.netnih.gov More advanced techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS) have enabled the identification of novel metabolites and provided a more comprehensive understanding of this compound's metabolic fate in animal models. researchgate.netresearchgate.net
Computational and Theoretical Studies of Zolpidem
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are crucial computational techniques used to investigate the binding of a ligand, such as Zolpidem, to its target receptor, the GABA-A receptor. These methods provide insights into the preferred binding poses, interaction energies, and the dynamic behavior of the ligand-receptor complex.
Ligand-Receptor Interaction Modeling
Different orientations of Zolpidem within the binding site have been observed in docking simulations. nih.govdrugbank.com The imidazopyridine ring of Zolpidem has been shown to point towards residues like His102 in the α1 subunit, while the carbonyl group points towards loop C. mdpi.com
Conformational Analysis of Zolpidem and Its Receptor Complexes
Computational studies also involve analyzing the conformations of Zolpidem itself and the conformational changes that occur in the GABA-A receptor upon Zolpidem binding. Molecular dynamics simulations are particularly useful for studying the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comconicet.gov.arresearchgate.net These simulations can reveal how the binding of Zolpidem affects the flexibility and structure of the receptor, potentially influencing channel gating and function.
Studies have employed molecular dynamics simulations to clarify the binding interactions and analyze the time-dependent behavior of Zolpidem in complex with the GABA-A receptor. mdpi.com This includes examining the stability of the complex and the persistence of specific interactions identified through docking. Molecular dynamics simulations have also provided insights into how modulators like Zolpidem can stabilize the open conformation of the receptor upon GABA binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational approaches used to establish relationships between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of new compounds and to design novel analogues with desired properties.
Predictive Modeling of Biological Activity from Chemical Structure
QSAR studies on Zolpidem and its analogues aim to identify the molecular features that are important for their binding affinity to the GABA-A receptor, particularly the α1 subtype selectivity. By correlating structural descriptors with biological activity data (such as IC50 values), QSAR models can predict the activity of untested compounds. ptfarm.pl
Different QSAR methods have been applied, including those based on molecular descriptors and quantum chemical calculations. ptfarm.plresearchgate.net These studies have shown that parameters like molecular electrostatic potential can be significantly correlated with binding affinity. ptfarm.pl
Computational Design of Novel Analogues
Computational methods, including QSAR and pharmacophore modeling, play a vital role in the design of novel Zolpidem analogues. Pharmacophore models identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) required for binding to the target site. mdpi.comnih.govscispace.com By using Zolpidem's binding characteristics as a basis, pharmacophore models can be generated and used to virtually screen databases of compounds to find potential new ligands with similar binding profiles. researchgate.netf1000research.com
Subsequent steps often involve molecular docking and dynamics simulations to evaluate the binding of the designed analogues to the receptor and refine their structures for improved affinity and selectivity. nih.govresearchgate.net This iterative process of design, modeling, and evaluation accelerates the discovery of potential new drug candidates.
In Silico Pathway and Network Analysis
In silico pathway and network analysis can provide a broader understanding of how Zolpidem affects biological systems beyond its direct interaction with the GABA-A receptor. While the primary mechanism of action is well-established, these analyses can explore potential off-target effects, downstream signaling pathways, and the impact of Zolpidem on neuronal networks.
Studies have utilized in silico methods to investigate the potential antioxidant properties of Zolpidem and its metabolites, exploring their interaction with reactive oxygen species via mechanisms like hydrogen atom transfer. nih.govjpionline.org This involves computational chemistry techniques like Density Functional Theory (DFT) to calculate reaction energies. nih.govphyschemres.org
Furthermore, computational analyses can be applied to study the effects of Zolpidem on neuronal activity patterns and network dynamics, although this often involves integrating computational modeling with experimental data from techniques like calcium imaging. nih.govoup.com In silico approaches can also be used to analyze the impact of Zolpidem on metabolic pathways, such as its metabolism by cytochrome P450 enzymes like CYP1A2. nih.govnih.gov
Table 1: Computational Techniques Applied to Zolpidem Studies
| Computational Technique | Application in Zolpidem Research | Key Findings/Insights |
| Molecular Docking | Predicting binding pose and interactions with GABA-A receptor (α1/γ2 interface) and other sites. mdpi.comnih.govdrugbank.comresearchgate.netresearchgate.netusm.my | Zolpidem binds at the BZ site, relying more on shape recognition than specific polar interactions; identification of potential interaction residues (e.g., Arg194, Thr206). nih.govdrugbank.comresearchgate.net |
| Molecular Dynamics Simulations | Studying stability and dynamic behavior of Zolpidem-receptor complexes; conformational analysis. mdpi.comnih.govconicet.gov.arresearchgate.netusm.mynih.govosti.gov | Insights into complex stability, conformational changes in the receptor upon binding, and stabilization of the open channel state. mdpi.comresearchgate.net |
| QSAR Modeling | Establishing relationships between chemical structure and biological activity (e.g., binding affinity, subtype selectivity). ptfarm.plresearchgate.netbluelight.org | Identification of structural features important for activity and prediction of activity for novel compounds; correlation with molecular parameters like MEP. ptfarm.plresearchgate.net |
| Pharmacophore Modeling | Identifying essential chemical features for receptor binding; virtual screening for novel ligands. mdpi.comnih.govresearchgate.netscispace.comf1000research.com | Definition of pharmacophore models based on Zolpidem's interaction profile to guide the search for new analogues. mdpi.comnih.gov |
| In Silico Pathway/Network Analysis | Investigating broader biological effects, including antioxidant activity and metabolic pathways. nih.govjpionline.orgnih.gov | Exploration of potential antioxidant mechanisms and analysis of metabolic fate via enzymes like CYP1A2. nih.govjpionline.orgnih.gov |
Table 2: Zolpidem Binding Site Residues Identified in Computational Studies
| Receptor Subunit | Residue | Interaction Type/Significance | Source |
| α1 | His102 | Imidazopyridine ring points towards this residue. | mdpi.com |
| α1 | Thr162 | Within 5 Å of Zolpidem, potentially involved in longer-range interactions. | researchgate.net |
| α1 | Ser204 | Within 5 Å of Zolpidem, potentially involved in longer-range interactions. | researchgate.net |
| α1 | Glu208 | Within 5 Å of Zolpidem, potentially involved in longer-range interactions. | researchgate.net |
| α1 | Thr206 | Within 2.5 Å of Zolpidem, potential for interaction with functional group. | researchgate.net |
| α1 | His129 | Suggested as a residue in the contracted binding pocket, potentially forming a hydrogen bond. | researchgate.net |
| α1 | Tyr187 | Suggested as a residue in the contracted binding pocket. | researchgate.net |
| α1 | Gly228 | Suggested as a residue in the binding pocket. | researchgate.net |
| α1 | Tyr237 | Suggested as a residue in the contracted binding pocket. | researchgate.net |
| γ2 | Met57 | Identified as necessary for high-affinity Zolpidem binding. | researchgate.net |
| γ2 | Phe77 | Identified as necessary for high-affinity Zolpidem binding. | researchgate.net |
| γ2 | Met130 | Identified as necessary for high-affinity Zolpidem binding. | researchgate.net |
| γ2 | Arg194 | Predicted to be within 2.5 Å of Zolpidem, potential for strong hydrogen bonding. | researchgate.net |
| γ2 | Thr193 | Located near Arg194, potentially involved in interactions. | researchgate.net |
| γ2 | Phe116 | Suggested as a residue in the contracted binding pocket. | researchgate.net |
| γ2 | Ser130 | Suggested as a residue in the binding pocket. | researchgate.net |
| γ2 | Gly143 | Suggested as a residue in the binding pocket. | researchgate.net |
| γ2 | Met169 | Suggested as a residue in the contracted binding pocket. | researchgate.net |
| γ2 | Arg136 | Found to potentially form a hydrogen bond in one docking conformation. | researchgate.net |
Integration of Molecular Interaction Data into Biological Networks
Computational approaches facilitate the integration of molecular interaction data of compounds like Zolpidem into biological networks to understand their system-wide effects. Zolpidem is known to exert its effects primarily by selectively binding to the α1 subunit of the gamma-aminobutyric acid type A (GABA(A)) receptor complex, enhancing the inhibitory effects of GABA gelbe-liste.dewikidoc.orgguidetopharmacology.orgwikipedia.org. This interaction is a key piece of molecular data that can be placed within the broader context of neuronal signaling networks.
Studies involving the integration of molecular profiles with network databases aim to identify "active modules" or subnetworks that are significantly affected by a compound frontiersin.org. While general computational methods for integrating molecular data into biological networks exist, specific applications to Zolpidem involve examining its impact on neuronal circuits and signaling pathways modulated by GABAergic transmission nih.gov. For instance, researchers have explored hypothetical molecular networks influenced by Zolpidem, sometimes in the context of drug interactions, using tools like Ingenuity Pathway Analysis researchgate.net. Such analyses can highlight potential downstream effects and interacting pathways beyond the primary target binding. The study of how Zolpidem affects synaptic activity and neuronal networks, particularly in areas like the hippocampus, provides data on cellular responses that can be integrated into network models nih.govnih.gov. This integration helps in understanding how molecular-level interactions translate into observed biological responses and can guide further research into the complex interplay of Zolpidem with neuronal circuitry nih.gov.
Predictive Analysis of Metabolic Transformations
Predictive analysis of metabolic transformations is a significant area of computational study for pharmaceutical compounds like Zolpidem. These methods aim to forecast how a compound will be metabolized in the body, identifying potential metabolic sites and the structures of resulting metabolites moldiscovery.comnih.gov. Zolpidem undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2C9, and CYP1A2 identified as major contributors nih.govnumberanalytics.comdrugbank.comnih.govresearchgate.net.
Computational procedures such as MetaSite are utilized to predict metabolic transformations, focusing on reactions catalyzed by enzymes like cytochromes moldiscovery.comias.ac.in. These tools can predict "hot spots" within the molecule that are susceptible to metabolism and suggest the likely structures of metabolites moldiscovery.comnih.govias.ac.in. For Zolpidem, the primary metabolic pathways involve hydroxylation at different sites on the molecule, leading to the formation of inactive metabolites, including Zolpidem phenyl-4-carboxylic acid numberanalytics.comnih.govresearchgate.netmassbank.eu.
Synthesis and Derivatization Research of Zolpidem Analogues
Exploration of Synthetic Pathways for Zolpidem and Related Compounds
The synthesis of Zolpidem and related imidazo[1,2-a]pyridines typically involves the formation of the bicyclic ring system. Several methodologies have been developed over the years, ranging from multi-step procedures to more convergent and efficient approaches.
Common synthetic strategies often involve the reaction of a 2-aminopyridine (B139424) with an α-halo carbonyl compound, leading to the formation of the imidazo[1,2-a]pyridine (B132010) core. For Zolpidem, this core is substituted with a p-tolyl group at the 2-position and a methyl group at the 6-position. The acetamide (B32628) side chain at the 3-position is introduced through subsequent reactions.
One described synthesis involves the cyclization of 2-amino-5-methylpyridine (B29535) with 4-methylphenacyl bromide to form the imidazo[1,2-a]pyridine intermediate, which is then functionalized at the 3-position drugfuture.com. Another approach utilizes the reaction of N,N-Dimethyl-4-(4-methylphenyl)-4-oxobutyramide with bromine followed by cyclization with 5-methylpyridine-2-amine drugfuture.com.
More recent research has explored improved and scalable procedures. A two-step sequence involving imine formation and a subsequent tandem reaction between an imine and propiolamide (B17871) in the presence of a copper catalyst has been reported as an efficient method for preparing Zolpidem d-nb.info. Microwave-assisted synthesis has also been investigated to provide rapid assembly of Zolpidem and its analogues nih.gov. Additionally, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), offer versatile routes to access diverse imidazopyridine structures acs.org.
Novel procedures, including those utilizing Wittig olefination followed by amination or intramolecular double aza-Michael addition of 2-aminopyridines to Morita-Baylis-Hillman acetates, have also been explored for the synthesis of Zolpidem and its analogues researchgate.netresearchgate.netacs.org. These diverse synthetic strategies highlight ongoing efforts to develop more efficient, scalable, and environmentally friendly routes to access this important class of compounds.
Development and Characterization of Novel Zolpidem Derivatives
The development of novel Zolpidem derivatives involves modifying the core imidazo[1,2-a]pyridine structure and its substituents to probe the impact of these changes on biological activity, particularly their interaction with GABA-A receptors.
The design of modified imidazopyridine structures focuses on altering the substituents at various positions of the imidazo[1,2-a]pyridine core, including the 2, 3, 6, and 8 positions scilit.comnih.govresearchgate.net. Modifications to the acetamide side chain at the 3-position are also common nih.gov.
Research has involved introducing various functional groups, including polar substituents, ionizable groups, and lipophilic moieties, to understand their influence on receptor binding and activity scilit.comnih.govresearchgate.net. For instance, studies have explored the effects of substituents at the 2- and 8-positions of the imidazopyridine skeleton scilit.com. The introduction of hydrophilic groups has been investigated to develop ligands for peripheral benzodiazepine (B76468) receptors scilit.comresearchgate.net. Fluorinated analogues of Zolpidem have also been synthesized and characterized nih.gov.
Investigations into substituent effects aim to establish structure-activity relationships (SAR) for Zolpidem analogues. These studies typically involve evaluating the binding affinity of the synthesized compounds to central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), as well as assessing their functional activity, such as their ability to modulate GABA-evoked currents through GABA-A receptors scilit.comnih.govresearchgate.net.
Research has shown that the nature and position of substituents on the imidazopyridine core significantly influence binding affinity and selectivity nih.govresearchgate.net. For example, lipophilic substituents at position 8 and a chlorine atom at the para position of the phenyl ring at C(2) have been identified as crucial features for high binding affinity and selectivity towards PBR nih.gov. Studies involving imidazopyridine acetamides have evaluated the effects of structural changes at the 2- and 8-positions and at the amide nitrogen on binding to both CBRs and PBRs nih.govresearchgate.net.
Electrophysiological studies using Xenopus oocytes expressing GABA-A receptors (e.g., α1β2γ2 subtypes) are employed to assess the functional consequences of ligand binding, such as the potentiation of GABA-evoked chloride currents scilit.comresearchgate.net. These studies help to characterize the modulatory effects of Zolpidem analogues on GABA-A receptor function.
Detailed research findings often include binding data (e.g., Ki values) and functional assay results (e.g., EC50 values), which provide quantitative measures of the compounds' interactions with their targets. While specific comprehensive data tables for Bikalm (Zolpidem) derivatives were not extensively available across the search results, the research described highlights the systematic approach taken to understand the impact of structural variations.
For illustrative purposes based on the types of data discussed in the search results, a hypothetical representation of binding affinity data for Zolpidem and representative analogues is shown below. Actual values would depend on the specific derivative and experimental conditions.
| Compound | Structural Modification | Receptor Binding (Ki, nM) - CBR | Receptor Binding (Ki, nM) - PBR |
| Zolpidem | - | Low nM | Moderate-High nM |
| Analogue A | Modification at C-2 phenyl ring | Varied | Varied |
| Analogue B | Modification at C-6 methyl group | Varied | Varied |
| Analogue C | Modification at C-8 position | Varied | Varied |
| Analogue D | Modification at 3-acetamide side chain | Varied | Varied |
These investigations provide valuable insights into the structural determinants of receptor binding and functional activity within the imidazo[1,2-a]pyridine class, guiding the rational design of novel compounds with potentially tailored pharmacological profiles.
Emerging Research Directions and Unexplored Avenues for Zolpidem
Investigation of Novel Molecular Targets Beyond Classical GABAA Receptors
While Zolpidem's primary action is mediated through the benzodiazepine (B76468) site on GABAA receptors, particularly those containing the α1 subunit, emerging research suggests potential interactions or effects mediated through other pathways or targets. Zolpidem is described as a positive allosteric modulator with high affinity for α1-containing GABAA receptors, significantly lower affinity for α2- and α3-containing receptors, and negligible affinity for α5-containing receptors nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net. However, the concept of novel targets is being explored.
One area of investigation involves potential electron transfer (ET) mechanisms or electrostatic interactions as part of a broader mode of action, proposed as a novel integrated approach nih.gov. Although the primary binding site is the benzodiazepine site on GABAA receptors wikipedia.orgnih.govfrontiersin.orgresearchgate.netwikipedia.org, the possibility of Zolpidem acting as an ET species in vivo, supported by extrapolation of reduction potentials for related compounds, is being considered nih.gov. The highly conjugated pyridinium (B92312) salt formed upon protonation of the amidine moiety is hypothesized to be an active form potentially involved in ET nih.gov. Furthermore, molecular electrostatic potential displayed by the pyridinium cation may play an energetic or bridging role nih.gov.
Recent studies in mice have also indicated that Zolpidem disrupts the brain's glymphatic system, which is responsible for clearing metabolic waste. This disruption appears to be linked to the suppression of norepinephrine (B1679862) oscillations during non-REM sleep nmn.comrochester.eduscitechdaily.com. This suggests an effect on brain physiology that extends beyond the direct modulation of GABAergic neurotransmission and could involve pathways related to norepinephrine signaling or the regulation of cerebral spinal fluid (CSF) flow and blood volume dynamics during sleep nmn.comrochester.edu. The removal of metabolic waste was found to correlate with cyclic physiological changes involving brain electrical activity, norepinephrine release, blood flow, and CSF flow, all of which were impaired by Zolpidem in mice nmn.com.
Additionally, research into the effects of Zolpidem in patients with severe brain injury and disorders of consciousness has revealed instances of consciousness restoration, an effect that may involve mechanisms beyond typical hypnotic action plos.orgresearchgate.netnih.govdrugbank.commdpi.com. Some findings suggest that Zolpidem has the potential to partially or completely reverse abnormal metabolism in damaged brain cells nih.govdrugbank.com. In vitro and in silico studies have also explored potential anti-inflammatory and anti-oxidant activities of Zolpidem, suggesting possible mechanisms unrelated to its primary GABAergic effects in these specific contexts jpionline.org.
Exploration of Non-Classical Mechanisms of Action and Allosteric Sites
While Zolpidem is well-established as a positive allosteric modulator at the benzodiazepine site of GABAA receptors, research continues to explore the nuances of its interaction, including potential non-classical binding sites and mechanisms. The classical binding site is located at the α/γ-subunit interface of the GABAA receptor nih.govfrontiersin.org. Zolpidem's selectivity for α1-containing receptors at this site is a key aspect of its pharmacological profile nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.netnih.gov.
However, studies investigating GABAA receptor modulation have also considered the possibility of ligands binding to transmembrane (TMD) sites nih.govmdpi.com. While transmembrane binding has been proposed for other modulators like diazepam, direct evidence for Zolpidem binding at a γ2/β2 TMD site was not observed in some structural studies nih.gov. Nonetheless, the exploration of allosteric sites beyond the classical benzodiazepine site remains an area of interest for understanding the full spectrum of Zolpidem's effects.
The observed disruption of norepinephrine oscillations and glymphatic clearance during sleep in mice treated with Zolpidem nmn.comrochester.eduscitechdaily.com points towards a non-classical mechanism influencing sleep quality and brain waste removal, distinct from merely inducing sedation through GABAA potentiation. This effect on synchronized oscillations of norepinephrine, cerebral blood, and CSF flow during non-REM sleep represents a significant area of non-classical mechanistic inquiry rochester.eduscitechdaily.com.
Furthermore, the ability of Zolpidem to potentially improve consciousness in some patients with brain injury plos.orgresearchgate.netnih.govdrugbank.commdpi.com suggests actions that go beyond the typical inhibitory effects mediated by classical GABAA receptor modulation. This could involve modulation of specific neuronal circuits or metabolic processes not fully explained by the classical mechanism.
Development of Advanced In Vitro and In Silico Models for Enhanced Mechanistic Understanding
Advanced modeling techniques are crucial for dissecting the complex mechanisms of Zolpidem. In vitro and in silico approaches provide powerful tools for investigating its interactions at the molecular and systems levels.
In vitro studies frequently utilize recombinant GABAA receptors expressed in systems like Xenopus laevis oocytes or HEK 293 cells to precisely control subunit composition and study Zolpidem's affinity and functional modulation using electrophysiological techniques such as two-electrode voltage clamp and patch-clamp recordings researchgate.netmdpi.comresearchgate.net. These models allow for detailed analysis of Zolpidem's effects on GABA-mediated currents and the role of specific receptor subunits mdpi.comresearchgate.net.
In silico methods, including molecular dynamics simulations, are being employed to gain structural insights into how Zolpidem binds to and modulates GABAA receptors at the molecular level nih.gov. These simulations can help visualize the interactions between Zolpidem and the receptor protein, potentially revealing details about the basis of its subtype selectivity and the conformational changes it induces nih.gov. In silico studies have also been used to explore other potential properties, such as the antioxidant activity of Zolpidem via mechanisms like hydrogen atom transfer jpionline.org.
The development of physiologically based pharmacokinetic (PBPK) models is another important advancement. These models aim to mechanistically describe the absorption, distribution, metabolism, and excretion of drugs like Zolpidem within the body by representing organs and tissues as interconnected compartments uni-frankfurt.de. PBPK models can help translate preclinical data to humans and predict drug behavior, contributing to a better understanding of how Zolpidem reaches its targets and is cleared from the system uni-frankfurt.de.
Advanced in vivo models are also contributing significantly. Techniques enabling the study of brain activity in freely behaving animals, such as large-scale calcium imaging with miniaturized fluorescence microscopes in mice, allow researchers to observe the effects of Zolpidem on neuronal dynamics in specific brain regions like the hippocampus under more naturalistic conditions plos.org. Furthermore, the development of methods to study brain physiology, including glymphatic clearance and norepinephrine oscillations, in naturally sleeping mice without the confounding effects of anesthesia represents a key methodological advancement for understanding Zolpidem's impact on sleep architecture and brain health nmn.comrochester.eduscitechdaily.com.
In silico personalized studies based on factors like sex differences are also being explored using modeling to assess the potential impact of these variables on Zolpidem's pharmacokinetics and efficacy mdpi.com.
Ethical Considerations and Methodological Advancements in Non-Clinical Research
Ethical considerations are increasingly integrated into the design and interpretation of non-clinical research involving compounds like Zolpidem, particularly when studying complex neurological conditions or exploring novel applications.
When investigating potential therapeutic effects in conditions like disorders of consciousness, where patient populations are vulnerable, in silico modeling offers an ethically sound approach to explore the potential impact of pharmacological interventions on whole-brain dynamics before proceeding to clinical studies researchgate.net. This allows researchers to simulate drug effects and identify promising targets or mechanisms within a computational framework, minimizing potential risks to patients researchgate.net.
While non-clinical studies in juvenile animals have been conducted to assess potential developmental effects, the ethical implications of such studies are considered, and their relevance to authorized indications in adult populations is carefully evaluated sukl.gov.cz. The ongoing scientific validation of different therapeutic approaches, including the "as needed" use of hypnotics like Zolpidem, highlights the need for robust methodological design in non-clinical studies that can inform clinical practice and address potential concerns like dependence, although this leans towards clinical methodology nih.gov. The importance of thorough evaluation of benefits and risks in clinical use, informed by non-clinical data, also underscores the ethical dimension of translating research findings journalspress.com.
The push for advanced in vitro and in silico models also aligns with ethical principles by potentially reducing the reliance on animal models for initial screening and mechanistic studies researchgate.netuni-frankfurt.demdpi.com. These computational and cell-based approaches can provide valuable data on drug properties and interactions, helping to refine hypotheses and experimental designs for subsequent in vivo work.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused and novel research question for studying Bikalm's biochemical properties?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored mechanisms, inconsistent data). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example:
- Novelty: "How does this compound interact with [specific enzyme/receptor] compared to structurally analogous compounds?"
- Feasibility: Ensure access to necessary instrumentation (e.g., spectroscopy, in vitro assays).
- Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies . Avoid overly broad questions (e.g., "What is this compound?") in favor of targeted inquiries .
Q. What experimental design principles are critical for initial studies on this compound's physicochemical stability?
- Methodological Answer :
- Control Groups : Include positive/negative controls to validate assay conditions (e.g., thermal degradation controls) .
- Replication : Perform triplicate measurements to assess data variability .
- Documentation : Record detailed protocols (e.g., solvent purity, temperature gradients) to enable reproducibility .
- Example Table :
| Parameter | Method | Validation Criteria |
|---|---|---|
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Melting point consistency (±2°C) |
| Purity | HPLC-UV (≥95% purity) | Peak symmetry, baseline resolution |
Q. How can researchers ensure accurate characterization of synthesized this compound?
- Methodological Answer :
- Spectroscopic Techniques : Combine NMR (structural confirmation), mass spectrometry (molecular weight), and XRD (crystalline form analysis) .
- Reference Standards : Compare spectral data with published databases or commercially available standards (if ethically sourced) .
- Purity Assessment : Use HPLC with photodiode array detection to detect impurities at ≤0.1% levels .
Advanced Research Questions
Q. How should contradictions between experimental data and existing literature on this compound's mechanism of action be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., kinetic assays vs. computational docking simulations) .
- Hypothesis Testing : Re-examine assumptions (e.g., buffer conditions, protein concentrations) that may differ from prior studies .
- Statistical Rigor : Apply multivariate analysis to identify confounding variables (e.g., pH, temperature) .
- Example Approach : If this compound shows unexpected inhibition in kinetic assays, perform isothermal titration calorimetry (ITC) to verify binding thermodynamics .
Q. What strategies are effective for integrating multidisciplinary approaches (e.g., computational modeling and in vivo studies) in this compound research?
- Methodological Answer :
- Iterative Workflow :
Use molecular dynamics simulations to predict this compound’s binding sites.
Validate predictions via surface plasmon resonance (SPR) or mutagenesis studies .
- Data Harmonization : Ensure computational parameters (e.g., force fields) align with experimental conditions (e.g., solvent, ionic strength) .
- Collaborative Frameworks : Define clear milestones (e.g., model validation by Month 3, in vivo efficacy testing by Month 9) .
Q. How can reproducibility challenges in this compound-related experiments be systematically addressed?
- Methodological Answer :
- Protocol Standardization : Publish detailed supplemental materials, including raw data and instrument calibration logs .
- Blind Testing : Engage independent labs to replicate key findings using shared reagents .
- Error Analysis : Quantify uncertainties (e.g., confidence intervals for IC50 values) and report in all datasets .
Key Methodological Resources
- Experimental Design : Follow journal-specific guidelines for method transparency (e.g., Beilstein Journal of Organic Chemistry ).
- Data Contradiction : Apply Coursera’s qualitative research framework for iterative data reinterpretation .
- Ethical Compliance : Adopt FINER criteria to ensure ethical relevance and feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
